Product packaging for Siramesine hydrochloride(Cat. No.:CAS No. 224177-60-0)

Siramesine hydrochloride

Cat. No.: B1663665
CAS No.: 224177-60-0
M. Wt: 491.0 g/mol
InChI Key: ILSRGIFRZZSGPN-UHFFFAOYSA-N
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Description

Historical Context and Initial Therapeutic Explorations of Siramesine (B1662463) Hydrochloride

Siramesine was originally developed by the pharmaceutical company H. Lundbeck as a potential treatment for anxiety and depression. wikipedia.orgwikipedia.orgresearchgate.net It is a potent and selective sigma-2 (σ2) receptor agonist. wikipedia.orgnih.gov In early animal studies, siramesine demonstrated anxiolytic and antidepressant-like effects. wikipedia.orgwikipedia.org These initial findings led to its advancement into clinical trials in humans. wikipedia.orgnih.gov

The compound was licensed to Forest Laboratories in 1998 and entered phase II clinical trials in August 2000 for the treatment of anxiety. nih.gov Despite being well-tolerated in human subjects, the clinical trials for anxiety and depression were ultimately discontinued (B1498344) due to a lack of demonstrated efficacy. wikipedia.orgwikipedia.orgnih.gov Although its initial therapeutic goal was not met, the early research established a safety profile in humans and provided a foundation for its further exploration in other therapeutic areas. nih.govresearchgate.net

Evolution of Research Focus: From Central Nervous System to Oncology and Beyond

Following the discontinuation of its development for psychiatric disorders, the research focus for siramesine hydrochloride shifted dramatically towards oncology. wikipedia.orgtandfonline.com This pivot was driven by the discovery of its potent anti-cancer properties observed in both in vitro (cell-based) and in vivo (animal) models. wikipedia.orgtandfonline.com A significant body of research has since emerged detailing its cytotoxic effects on various cancer cell lines.

Key Research Findings in Oncology:

Induction of Cell Death: Siramesine has been shown to induce cell death in a wide range of cancer cell lines, including those from breast, cervix, lung, prostate, and connective tissues. tandfonline.comresearchgate.net It is considered one of the most potent anti-cancer agents among the known sigma-ligands. tandfonline.com

Mechanism of Action: The primary mechanism of siramesine's anti-cancer activity is attributed to its function as a lysosomotropic detergent. tandfonline.comnih.gov It accumulates in lysosomes, the cell's recycling centers, and disrupts their membranes. tandfonline.commdpi.com This leads to a cascade of events including:

Lysosomal Membrane Permeabilization (LMP): Siramesine causes the leakage of lysosomal contents, such as cathepsins, into the cytoplasm. tandfonline.commdpi.comspringermedizin.de

Oxidative Stress: The compound induces the production of reactive oxygen species (ROS). aacrjournals.orgnih.gov

Caspase-Independent Cell Death: Notably, the cell death induced by siramesine is often independent of the classical caspase-mediated apoptosis pathway, which is a common mechanism for many chemotherapy drugs. aacrjournals.orgnih.gov This suggests it could be effective against tumors that have developed resistance to traditional therapies. aacrjournals.orgnih.gov

Mitochondrial Destabilization: Some studies suggest that siramesine also triggers cell death through the destabilization of mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. bohrium.comnih.gov However, there is some debate in the literature, with other studies emphasizing the primary role of lysosomal disruption. bohrium.comnih.gov

Ferroptosis: More recent research has indicated that the combination of siramesine with other agents, like the tyrosine kinase inhibitor lapatinib, can induce a synergistic form of iron-dependent cell death called ferroptosis. nih.gov

The following table summarizes the effects of siramesine on various cancer cell lines as reported in different studies:

Beyond oncology, siramesine has also been investigated for other potential applications, including its use in studying the role of the σ2 receptor in cocaine addiction and as a potential antifungal agent. nih.govnih.govfrontiersin.orgresearchgate.net

Current Research Significance and Future Trajectories for this compound

The current research on this compound is predominantly focused on its potential as an anti-cancer therapeutic. nih.govchemimpex.com Its unique mechanism of inducing lysosomal cell death makes it a promising candidate for overcoming multidrug resistance in cancer cells. nih.gov

Future research directions include:

Combination Therapies: Investigating the synergistic effects of siramesine with other chemotherapeutic agents or targeted therapies. mdpi.comnih.gov For example, combining siramesine with inhibitors of autophagosome formation has been proposed as a promising strategy. tandfonline.comnih.gov

Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles or liposomes, to enhance the targeted delivery of siramesine to tumor tissues and improve its pharmacokinetic profile. springermedizin.dersc.org

Elucidating Molecular Targets: Further research is needed to fully understand the complete range of molecular targets of siramesine and the precise signaling pathways it modulates. researchgate.netbohrium.com While its action on lysosomes is well-documented, its effects on other cellular components and processes are still being explored. researchgate.netbohrium.com

Glioblastoma Treatment: Recent studies have explored the efficacy of siramesine in glioblastoma, a highly aggressive brain tumor. springermedizin.denih.gov Future work will likely focus on optimizing its delivery across the blood-brain barrier and its combination with standard glioblastoma treatments like temozolomide. springermedizin.de

Non-Oncological Applications: Continued exploration of its potential in other areas, such as neurodegenerative diseases and infectious diseases, may reveal new therapeutic opportunities. nih.govchemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32ClFN2O B1663665 Siramesine hydrochloride CAS No. 224177-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSRGIFRZZSGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224177-60-0
Record name Siramesine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224177600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIRAMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39CG1EG1SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Siramesine Hydrochloride

Sigma Receptor Agonism and Selectivity of Siramesine (B1662463) Hydrochloride

Siramesine is characterized as a potent sigma receptor agonist with a marked preference for the sigma-2 (σ2) subtype. selleckchem.comselleck.co.jpselleckchem.com This selectivity is a defining feature of its pharmacological profile.

Sigma-2 Receptor Binding Affinity and Specificity of Siramesine Hydrochloride

Research has consistently demonstrated that this compound possesses a high, subnanomolar affinity for the sigma-2 receptor. medchemexpress.combioscience.co.ukhycultec.de Studies report an IC50 value—the concentration required to inhibit 50% of binding—of approximately 0.12 nM for the σ2 receptor. selleckchem.comselleck.co.jpmedchemexpress.commedchemexpress.eu Further binding assays have determined a Ki value, another measure of affinity, to be 0.19 nM for σ2 receptors. rndsystems.com This high affinity underscores the potent interaction between siramesine and the sigma-2 receptor.

Comparative Analysis of this compound's Affinity for Sigma-1 Receptors

In comparison to its potent effect on sigma-2 receptors, this compound shows a significantly lower affinity for sigma-1 (σ1) receptors. The reported IC50 and Ki values for the σ1 receptor are both 17 nM. selleckchem.commedchemexpress.comrndsystems.com This results in a selectivity ratio of approximately 140-fold in favor of the sigma-2 receptor over the sigma-1 receptor, establishing siramesine as a highly selective σ2 receptor agonist. medchemexpress.combioscience.co.ukmedchemexpress.commedchemexpress.com

Investigation of this compound's Interaction with Other Receptors (e.g., Serotonin, Dopamine (B1211576), Alpha-1)

Beyond the sigma receptor family, the binding affinity of this compound for other neuroreceptors has been evaluated. It exhibits considerably lower affinity for these sites compared to the sigma-2 receptor. medchemexpress.com The binding affinities for various receptors are as follows:

Alpha-1 (α1) adrenergic receptor: IC50 of 330 nM. medchemexpress.commedchemexpress.com

Dopamine D2 receptor: IC50 of 800 nM. medchemexpress.commedchemexpress.com

Serotonin 5-HT1A receptor: IC50 values have been reported at both 2000 nM and 21000 nM. medchemexpress.commedchemexpress.com

Serotonin 5-HT2A receptor: One report indicates a Ki of 0.812 nM for the compound Blonanserin, but not directly for siramesine. medchemexpress.com

Functionally, studies have shown that siramesine can alter dopaminergic input to the striatum. nih.gov Specifically, it has been demonstrated to decrease cocaine-evoked dopamine release in the striatum of freely moving mice, suggesting an interaction with the dopaminergic system. nih.govresearchgate.net

Table 1: Binding Affinity of this compound for Various Receptors A lower IC50/Ki value indicates a higher binding affinity.

Receptor Binding Affinity (IC50/Ki) Selectivity Notes
Sigma-2 (σ2) 0.12 nM (IC50) selleckchem.commedchemexpress.com, 0.19 nM (Ki) rndsystems.com High, subnanomolar affinity
Sigma-1 (σ1) 17 nM (IC50/Ki) selleckchem.commedchemexpress.comrndsystems.com ~140-fold lower affinity than for σ2 medchemexpress.com
Alpha-1 (α1) 330 nM (IC50) medchemexpress.commedchemexpress.com Significantly lower affinity
Dopamine D2 800 nM (IC50) medchemexpress.commedchemexpress.com Significantly lower affinity

| Serotonin 5-HT1A | 2000 nM / 21000 nM (IC50) medchemexpress.commedchemexpress.com | Significantly lower affinity |

Mechanisms of Action Beyond Sigma Receptor Agonism for this compound

Siramesine induces cellular effects through mechanisms that are not solely dependent on its activity at sigma receptors. bohrium.comresearchgate.net Research points to its profound impact on acidic organelles, particularly lysosomes and mitochondria, as key to its biological actions. medkoo.comresearchgate.net

Lysosomotropic Properties and Lysosomal Membrane Permeabilization Induced by this compound

Siramesine is described as a cationic amphiphilic drug, a chemical structure that allows it to act as a lysosomotropic agent. nih.govportlandpress.comtandfonline.com As a weak base, it can diffuse across cellular membranes and accumulate within the acidic environment of lysosomes. nih.gov This accumulation leads to a neutralization of the lysosomal pH. nih.govmdpi.com

There are, however, conflicting reports regarding the ultimate consequence of this action. Several studies report that the accumulation and pH change lead to the direct destabilization of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP). nih.govnih.govmdpi.comspringermedizin.de This disruption causes the leakage of lysosomal contents, such as cathepsin enzymes, into the cytosol, which can trigger cell death pathways. mdpi.comspringermedizin.de

Mitochondrial Destabilization and Its Role in this compound-Induced Cellular Effects

A significant mechanism implicated in siramesine-induced cell death is the destabilization of mitochondria. medkoo.commedchemexpress.combioscience.co.ukmedchemexpress.com Studies have shown that treatment with siramesine leads to a rapid loss of the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. bohrium.comresearchgate.netnih.gov This is often accompanied by other hallmarks of mitochondrial-mediated apoptosis, including the release of cytochrome c from the mitochondria into the cytosol and peroxidation of cardiolipin (B10847521), a critical phospholipid of the inner mitochondrial membrane. bohrium.comresearchgate.netnih.gov

Notably, some research indicates that cell death induced by siramesine is a direct result of this mitochondrial destabilization and occurs independently of lysosomal membrane permeabilization and the release of cathepsins. researchgate.netnih.gov The use of a lipophilic antioxidant, α-tocopherol, was found to significantly reduce cell death and the destabilization of mitochondrial membranes, suggesting that oxidative stress at the mitochondrial level is a key event. nih.gov This evidence points to mitochondrial destabilization as a primary pathway for the cellular effects of siramesine.

Table 2: Summary of this compound's Cellular Mechanisms

Cellular Target / Process Observed Effect Reference
Lysosomes Acts as a lysosomotropic detergent, accumulating in lysosomes. nih.govtandfonline.com nih.govtandfonline.com
Increases lysosomal pH. nih.govnih.gov nih.govnih.gov
Induces Lysosomal Membrane Permeabilization (LMP) and leakage of cathepsins. (Contradictory findings exist) nih.govnih.govmdpi.com nih.govnih.govmdpi.com
Does not induce LMP despite increasing lysosomal pH. (Contradictory findings exist) researchgate.netnih.gov researchgate.netnih.gov
Mitochondria Triggers rapid loss of Mitochondrial Membrane Potential (MMP). researchgate.netnih.gov researchgate.netnih.gov
Induces cytochrome c release and cardiolipin peroxidation. researchgate.netnih.gov researchgate.netnih.gov

Table 3: List of Mentioned Compounds

Compound Name
This compound
Lu 28-179
Blonanserin
α-tocopherol
Cytochrome c
Cathepsin
Cysteine cathepsins
Cocaine
Serotonin

Reactive Oxygen Species (ROS) Generation in Response to this compound

This compound has been shown to induce an increase in reactive oxygen species (ROS) in various cell types, a process implicated in its cell death-inducing mechanisms. aacrjournals.orgresearchgate.netnih.gov In studies involving immortalized and transformed cell lines, siramesine treatment led to elevated levels of ROS. aacrjournals.org Specifically, in human lung mast cells, treatment with siramesine resulted in significant ROS production, which was found to be a critical factor in the induction of apoptosis. frontiersin.org Similarly, in HaCaT cells, ROS generation was observed following siramesine administration. researchgate.netnih.gov

The timing of ROS generation appears to be concentration-dependent. At higher concentrations, a rapid burst of ROS can be observed, while at lower concentrations (e.g., 10 μM), the peak of ROS generation may occur at a later time point, such as 8 hours post-treatment. researchgate.net The role of ROS in siramesine-induced cell death is further supported by the effects of antioxidants. Lipid antioxidants, such as α-tocopherol and γ-tocopherol, have been shown to effectively inhibit the morphological changes and cell death induced by siramesine. aacrjournals.orgnih.gov In contrast, hydrophilic antioxidants like N-acetyl-cysteine (NAC) did not provide the same protective effect, suggesting the importance of lipid peroxidation in the process. aacrjournals.orgnih.govnih.gov

Interestingly, while ROS generation is a consistent finding, its criticality in the cell death pathway is debated. Some studies suggest that cell death is induced primarily by mitochondrial destabilization and is independent of lysosomal membrane permeabilization, with ROS generation being a secondary effect. researchgate.netnih.govbohrium.com In combination therapies, such as with the tyrosine kinase inhibitor lapatinib, siramesine synergistically induces cell death and ROS in breast cancer cells. biocrick.com This effect was linked to an iron-dependent form of cell death, as the iron chelator deferoxamine (B1203445) significantly reduced both ROS levels and cell death. biocrick.com

Table 1: Research Findings on Siramesine-Induced ROS Generation

Cell Line/ModelSiramesine ConcentrationKey FindingsReference(s)
WEHI-S (murine fibrosarcoma), MCF-7 (human breast cancer)Not specifiedIncreased levels of reactive oxygen species; Cell death inhibited by lipid antioxidants (α-tocopherol, γ-tocopherol) but not N-acetyl cysteine. aacrjournals.org
HaCaT (human keratinocytes)>20 μMAccompanied rapid cell death, along with loss of mitochondrial integrity and caspase activation. researchgate.netnih.gov
HaCaT (human keratinocytes)10 μMPeak ROS generation observed at 8 hours post-treatment. researchgate.net
Human Lung Mast Cells20 μMInduced significant ROS production, which was essential for apoptosis. frontiersin.org
Prostate Cancer Cells (PC-3, LNCaP, DU145)Not specifiedSiramesine was the most effective lysosomotropic agent at increasing ROS and inducing cell death. researchgate.net
Breast Cancer Cells (MDA-MB-231, MCF-7, ZR-75, SKBr3)Not specifiedSynergistically induced ROS and cell death in combination with lapatinib; effect reduced by iron chelator deferoxamine. biocrick.com

Impact of this compound on Intracellular Trafficking and Energy Production

This compound has been found to disrupt fundamental cellular processes, including intracellular trafficking and energy production, particularly at lower concentrations. nih.govnih.govbohrium.combiocrick.com At concentrations below 15-20 μM, siramesine induces a slower form of cell death that typically manifests after two or more days. researchgate.netnih.govbohrium.com This delayed cytotoxicity is believed to be a consequence of a general metabolic and energy imbalance stemming from defects in the endocytic pathway, intracellular trafficking, and energy metabolism, rather than a single, specific molecular event. nih.govnih.govbohrium.commdpi.comencyclopedia.pub

The compound's interference with energy production is linked to its effects on mitochondria. bohrium.com At high concentrations (>20 μM), siramesine rapidly destabilizes mitochondria, leading to a loss of mitochondrial membrane potential (MMP). researchgate.netnih.govbohrium.com However, even at lower concentrations, a progressive deterioration of cell homeostasis occurs, which involves impaired energy metabolism. nih.govmdpi.comencyclopedia.pub It has been suggested that siramesine may inhibit the F-type ATPase in the mitochondrial membrane, which would contribute to the loss of energy production. nih.gov This disruption of mitochondrial function and subsequent energy imbalance is a key aspect of its cytotoxic effects, especially in the context of slower-acting, lower-concentration exposures. nih.govmdpi.comencyclopedia.pub

Table 2: Research Findings on Siramesine's Impact on Intracellular Trafficking and Energy Production

Concentration RangeObserved EffectsProposed MechanismReference(s)
Below 15-20 μMSlow cell death (after ≥2 days); General metabolic and energy imbalance.Associated with progressive deterioration of cell homeostasis due to defects in the endocytic pathway, intracellular trafficking, and energy metabolism. researchgate.netnih.govnih.govbohrium.combiocrick.commdpi.comencyclopedia.pub
Above 20 μMRapid loss of mitochondrial membrane potential (MMP) and destabilisation of mitochondria.Direct destabilization of the mitochondrial membrane. nih.govbohrium.commdpi.com
All concentrationsPotential inhibition of mitochondrial F-type ATPase.Contributes to the loss of mitochondria energy production. nih.gov
Not specifiedDisruption of lysosome-dependent cellular processes like autophagy and cholesterol trafficking.Accumulation in acidic compartments hinders endocytosis and other trafficking pathways. mdpi.comencyclopedia.pub

Influence of this compound on Lysosomal pH and Degradation Potential

This compound significantly affects lysosomal function, primarily by altering the organelle's acidic environment. nih.govtandfonline.com As an amphiphilic amine, siramesine is classified as a lysosomotropic agent, meaning it accumulates within lysosomes. mdpi.comencyclopedia.pubtandfonline.com This accumulation leads to a rapid increase in the intra-lysosomal pH. researchgate.netbohrium.comtandfonline.com This effect has been observed across all tested concentrations (from 5-40 μM) and is one of the earliest intracellular events following treatment. nih.govbohrium.com

There are differing findings regarding the ultimate consequence of this lysosomal dysfunction. One body of research identifies siramesine as a lysosomotropic detergent that directly destabilizes the lysosomal membrane, causing lysosomal membrane permeabilization (LMP) and the leakage of cathepsins into the cytosol, which then triggers cell death. aacrjournals.orgtandfonline.commdpi.com However, other significant research contradicts this, arguing that while siramesine rapidly increases lysosomal pH, it does not cause LMP or the release of lysosomal enzymes into the cytosol. researchgate.netnih.govnih.govbohrium.com According to this view, cell death is not triggered by lysosomal leakage but rather by the destabilization of mitochondria, and the effects on lysosomes contribute to a broader metabolic imbalance. nih.govnih.govbohrium.com

Table 3: Research Findings on Siramesine's Influence on Lysosomes

EffectDescriptionKey FindingsReference(s)
Lysosomal pH Rapid increase in intra-lysosomal pH (alkalinization).Observed at all tested concentrations (5-40 μM). Acridine (B1665455) orange staining shows reduced acidity. researchgate.netnih.govbohrium.comtandfonline.commolvis.org
Degradation Potential Reduced degradative capacity of lysosomes.Leads to accumulation of immature forms of cysteine cathepsins and reduced maturation of pro-cathepsin D. nih.govnih.govbohrium.comtandfonline.com
Lysosomal Membrane Permeabilization (LMP) Conflicting Findings: Some studies report LMP and cathepsin release.Siramesine acts as a lysosomotropic detergent, causing direct destabilization and leakage. aacrjournals.orgtandfonline.commdpi.com
Lysosomal Membrane Permeabilization (LMP) Conflicting Findings: Other studies report no LMP or cathepsin release.Argues against siramesine acting as a lysosomotropic detergent; cell death is independent of LMP and cathepsin release. researchgate.netnih.govnih.govbohrium.com
Lysosomal Trafficking Induces translocation of lysosomes toward the plasma membrane.The effect is more rapid and potent compared to other lysosomotropic drugs like topotecan (B1662842) or sunitinib. oncotarget.com

Preclinical Research Applications of Siramesine Hydrochloride in Oncology

Anticancer Activity of Siramesine (B1662463) Hydrochloride in various Cell Lines

Siramesine hydrochloride exhibits potent anticancer activity by inducing rapid cell death in a variety of cancer cell lines. nih.govresearchgate.net Studies have shown its effectiveness at concentrations typically above 20 μM. nih.gov The compound's ability to trigger cell death has been observed in epithelial cell lines such as HaCaT, Hsc-4, HeLa, and MCF-7, as well as the neuroblastoma cell line SH-SY5Y and the glioblastoma cell line U-87MG. nih.gov Research indicates that significant cell death occurs within 8 hours of treatment in these cell lines, with concentrations between 20–30 μM causing substantial cell death, and 40–50 μM resulting in the death of 90% of cells. nih.gov

Cell LineCancer TypeEffective Concentration Range (8 hours)
HaCaT Keratinocyte20–50 μM
Hsc-4 Oral Squamous Carcinoma20–50 μM
HeLa Cervical Cancer20–50 μM
MCF-7 Breast Cancer20–50 μM
SH-SY5Y Neuroblastoma20–50 μM
U-87MG Glioblastoma20–50 μM
U251-MG GlioblastomaIC50: 9.654 µM (48 hours)
T98G GlioblastomaIC50: 7.236 µM (48 hours)

This table presents the effective concentration ranges of this compound that induce significant cell death within 8 hours, as well as IC50 values at 48 hours for specific glioblastoma cell lines. nih.govnih.gov

This compound induces cell death through mechanisms that can be either caspase-dependent or independent, depending on the cell type. nih.govresearchgate.net The process often involves the destabilization of mitochondria, leading to apoptosis. nih.gov In some cancer cells, siramesine is reported to induce a caspase-independent form of programmed cell death characterized by increased reactive oxygen species (ROS), lysosomal membrane permeabilization, and chromatin condensation. researchgate.net

The induction of apoptosis by this compound is often associated with the activation of caspases, a family of proteases crucial for programmed cell death. nih.gov In HaCaT cells, increased DEVD-ase activity, a marker of caspase activation, is observed at all tested concentrations of siramesine. nih.gov At higher concentrations (≥25 μM), this activation is more pronounced and occurs more rapidly. nih.gov Caspase activation has also been noted in U-87MG cells, although to a lesser extent than in HaCaT cells. nih.govresearchgate.net However, in other cell lines like WEHI-S and MCF-7, siramesine has been shown to induce a caspase-independent form of cell death. researchgate.netresearchgate.net

A key event in the apoptotic pathway induced by this compound is the destabilization of mitochondria. nih.gov Treatment with siramesine at concentrations of 25 μM or higher leads to a rapid decrease in mitochondrial membrane potential (MMP) within 15 minutes in both HaCaT and U-87MG cells. nih.gov This loss of MMP is a critical step that precedes the release of pro-apoptotic factors from the mitochondria. nih.gov

In HaCaT cells, the loss of MMP is followed by the release of cytochrome c into the cytosol, a hallmark of the intrinsic apoptotic pathway. nih.gov This release is observed within 15 minutes of treatment with higher concentrations of siramesine. nih.gov Interestingly, one study reported that in MCF-7 cells treated with 8 μmol/L siramesine for 18 hours, cytochrome c release was not observed, suggesting cell-type specific responses. researchgate.net

The generation of reactive oxygen species (ROS) is a significant consequence of this compound treatment, and a primary target of this oxidative stress within the mitochondrial membrane is cardiolipin (B10847521). nih.gov Peroxidation of cardiolipin is believed to facilitate the release of cytochrome c from the mitochondria. nih.gov Studies using 10-N-nonyl acridine (B1665455) orange (NAO) staining have shown that siramesine induces cardiolipin peroxidation, which is accompanied by significant changes to the structural integrity of the mitochondria. nih.gov

This compound is also known as a lysosomotropic agent, meaning it accumulates in lysosomes. nih.gov This accumulation can lead to the destabilization of lysosomal membranes, a process known as lysosomal membrane permeabilization (LMP). nih.gov The resulting leakage of lysosomal contents, such as cathepsins, into the cytoplasm can trigger cell death. nih.gov While some studies suggest that siramesine acts as a lysosomotropic detergent causing rapid lysosome leakage and subsequent cathepsin-mediated cell death, other research indicates that in certain cell lines, cell death is induced by mitochondrial destabilization and is independent of LMP and the release of cathepsins. nih.govmedchemexpress.com For instance, while siramesine causes a rapid increase in lysosomal pH, it does not necessarily lead to LMP in all cell types. nih.gov

The cellular response to this compound can vary significantly between different cancer cell lines.

HaCaT Cells: In this human keratinocyte cell line, siramesine induces classic apoptotic features, including caspase activation, rapid loss of mitochondrial membrane potential, cytochrome c release, and cardiolipin peroxidation. nih.gov At higher concentrations, cells exhibit characteristic apoptotic morphology with chromatin condensation and the formation of apoptotic bodies. nih.gov

Hsc-4, HeLa, and SH-SY5Y Cells: These cell lines also undergo significant cell death in response to siramesine treatment. nih.gov A pan-caspase inhibitor was shown to largely reduce cell death in HeLa cells and to a lesser extent in Hsc-4 and SH-SY5Y cells, indicating a role for caspases in the induced cell death. nih.gov

MCF-7 Cells: This breast cancer cell line is susceptible to siramesine-induced cell death. nih.gov However, some studies suggest that the mechanism may be caspase-independent in these cells. researchgate.net One study showed that siramesine treatment did not induce cytochrome c release in MCF-7 cells. researchgate.net

U-87MG Cells: In this glioblastoma cell line, while siramesine rapidly induces the loss of mitochondrial membrane potential, many other hallmarks of apoptosis are not as prominent as in HaCaT cells. nih.gov Caspase activation in U-87MG cells is considerably lower than in HaCaT cells. nih.gov The morphology of U-87MG cells treated with siramesine appears very similar to that of control cells for up to 6 hours. nih.gov

In Vivo Anticancer Efficacy of this compound

Siramesine has exhibited notable anticancer activity in animal models. nih.govcancer.gov Studies have shown its effectiveness in reducing tumor growth, highlighting its potential as a therapeutic agent. cornell.edunih.gov Research indicates that siramesine's in vivo efficacy is linked to its ability to induce cell death in cancer cells. nih.govtandfonline.com While initially developed as an antidepressant, its potential as a lysosomotropic agent and an inducer of cell death has been a key focus in numerous cancer cell lines, including breast, lung, glioblastoma, and chronic lymphocytic leukemia. researchgate.netmdpi.com

Table 1: Summary of In Vivo Studies on this compound

Cancer Model Key Findings Reference(s)
Glioblastoma Inhibited the JAK2-STAT3-MGMT signaling pathway. nih.gov
Various Cancers Well-tolerated and non-toxic in animal studies. nih.gov
Breast Cancer Showed potential in overcoming multidrug resistance. nih.govrsc.org
Prostate Cancer Induced cell death through increased reactive oxygen species. mdpi.com

This compound in Overcoming Multidrug Resistance in Cancer

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR). mdpi.comfrontiersin.org Siramesine has shown promise in circumventing this challenge. cornell.edunih.gov

Siramesine's ability to overcome MDR is associated with its action as a lysosomotropic detergent. nih.govtandfonline.comnih.gov It induces lysosomal membrane permeabilization (LMP), leading to the leakage of lysosomal enzymes into the cytoplasm and subsequent cell death. nih.gov This mechanism offers a way to kill cancer cells that have become resistant to conventional chemotherapeutic agents. For instance, in multidrug-resistant prostate cancer cells, siramesine treatment led to a significant increase in apoptotic cell death when combined with docetaxel. researchgate.net

Table 2: Synergistic Combinations of this compound

Targeting Specific Cellular Pathways in Cancer with this compound

Siramesine's anticancer effects are mediated through its interaction with specific cellular pathways, primarily involving lysosomes.

A key mechanism of siramesine-induced cell death is the destabilization of lysosomal membranes, leading to the release of cathepsins into the cytosol. nih.gov These released proteases can then trigger a cascade of events leading to apoptosis. mdpi.com This process of lysosomal membrane permeabilization is a central aspect of siramesine's cytotoxic effects on cancer cells. nih.govtandfonline.com

Siramesine has been identified as an inhibitor of acid sphingomyelinase (ASM). cornell.edunih.gov ASM is an enzyme that catalyzes the breakdown of sphingomyelin (B164518) into ceramide, a lipid involved in signaling pathways that can lead to apoptosis. mdpi.com By inhibiting ASM, siramesine disrupts sphingolipid metabolism within cancer cells, contributing to lysosomal destabilization and cell death. cornell.edunih.gov This inhibition of ASM is considered a key part of siramesine's anticancer action. cornell.edu

Effects on Epidermal Keratinocyte Proliferation in Psoriatic Lesions

Preclinical investigations involving skin biopsies from individuals with psoriasis have revealed that this compound exerts an antiproliferative effect on epidermal keratinocytes. nih.gov In psoriatic lesional skin, there is a characteristic hyperproliferation of keratinocytes, which contributes to the thickening and scaling of the skin plaques. oup.com Research has shown that siramesine can significantly reduce the number of proliferating keratinocytes in these affected areas. oup.comoup.com

A study utilizing punch biopsies from 25 patients with chronic plaque psoriasis demonstrated that incubation with siramesine led to a notable decrease in the proliferation of epidermal cells. nih.gov The analysis of Ki-67-positive cells, a marker for proliferation, showed that in lesional skin, these proliferating keratinocytes are typically found in the basal and lower layers of the stratum spinosum. oup.com Following treatment with siramesine, a significant reduction in these Ki-67-positive keratinocytes was observed specifically in the lesional skin biopsies, as opposed to uninvolved skin from the same patients. oup.comoup.com

While the primary focus of some studies was on the pro-apoptotic effect of siramesine on mast cells, the antiproliferative impact on keratinocytes is considered a potentially beneficial "off-target" effect in the context of psoriasis. oup.com This is because the hyperproliferation of keratinocytes is a fundamental aspect of the pathophysiology of psoriatic plaques. oup.com The reduction in keratinocyte proliferation by siramesine is believed to be a direct effect on the keratinocytes themselves. oup.com It is important to note that while showing antiproliferative effects, siramesine did not appear to have a cytotoxic effect on the keratinocytes. nih.govoup.com

The table below summarizes the key findings from a preclinical study on the effect of siramesine on keratinocyte proliferation in psoriatic skin biopsies.

Parameter AssessedTissue TypeObservationSignificance
Proliferating Keratinocytes (Ki-67 positive)Lesional Psoriatic SkinSignificant reduction after siramesine treatment.P = 0.0008
Proliferating Keratinocytes (Ki-67 positive)Uninvolved Psoriatic SkinNo significant change after siramesine treatment.Not significant
Comparison of Untreated SamplesLesional vs. Uninvolved SkinA higher number of proliferating keratinocytes in lesional skin.P < 0.0001

Neuropharmacological Research of Siramesine Hydrochloride

Anxiolytic-like Effects of Siramesine (B1662463) Hydrochloride in Preclinical Models

Siramesine hydrochloride (Lu 28-179) has been identified as a potent and selective sigma-2 (σ₂) receptor agonist. mdpi.com Initial neuropharmacological research into this compound focused on its potential as a treatment for anxiety. ualberta.ca Preclinical studies involving rodent models have demonstrated that siramesine exhibits significant anxiolytic-like effects. mdpi.com Although it was originally developed for the treatment of anxiety and progressed to phase II clinical trials, its development for this indication was ultimately discontinued (B1498344). mdpi.comualberta.ca

Antidepressant-like Effects of this compound in Preclinical Models

In addition to its anxiolytic properties, siramesine has shown antidepressant-like activity in various preclinical models. mdpi.comnih.gov Studies utilizing the forced swim test, a common behavioral paradigm for assessing antidepressant potential in rodents, have indicated that sigma receptor agonists like siramesine can produce antidepressant-like effects. nih.govnih.gov This has led to the consideration of σ₂ receptor agonists as a potential avenue for the development of novel antidepressant medications. nih.gov

Synergistic Antidepressant Effects with NMDA Antagonists

A significant area of research has been the investigation of siramesine's interaction with N-methyl-D-aspartate (NMDA) receptor antagonists. mdpi.combiocrick.com Preclinical studies have revealed a synergistic effect when siramesine is co-administered with uncompetitive NMDA receptor antagonists, such as memantine (B1676192) and amantadine. biocrick.comresearchgate.net This combination therapy has been shown to produce a more potent antidepressant-like effect in the forced swim test in rats than either compound administered alone. nih.govbiocrick.comresearchgate.net Specifically, the joint administration of siramesine and memantine significantly decreased the immobility time in rats, a key indicator of antidepressant efficacy in this model. biocrick.comresearchgate.net This synergistic interaction suggests a potential therapeutic strategy for treatment-resistant depression. biocrick.comnih.gov The antidepressant-like effect of the siramesine and memantine combination was attenuated by the dopamine (B1211576) D2 receptor antagonist sulpiride (B1682569) and the alpha-1 adrenergic receptor antagonist prazosin, indicating an involvement of the dopaminergic and noradrenergic systems. nih.govbiocrick.comresearchgate.net

Table 1: Effects of Siramesine and NMDA Antagonists in the Forced Swim Test
Treatment GroupEffect on Immobility TimeImplicated Neurotransmitter Systems
Siramesine + MemantineSynergistic DecreaseDopaminergic, Noradrenergic
Siramesine + AmantadineSynergistic DecreaseDopaminergic, Noradrenergic

This compound in Neuroprotection and Neurodegeneration Research

Research into this compound has extended to its potential role in cellular processes relevant to neurodegeneration. While not extensively studied for specific neurodegenerative diseases, its mechanism of action involves processes that are implicated in neuronal cell death. Siramesine, as a lysosomotropic agent, can induce lysosomal membrane permeabilization. nih.govnih.gov This disruption of lysosomes can lead to the release of cathepsins into the cytoplasm, initiating a cell death cascade. nih.gov Furthermore, studies have shown that siramesine can induce the generation of reactive oxygen species (ROS) and mitochondrial damage, both of which are key factors in the pathology of various neurodegenerative disorders. mdpi.com The induction of cell death through the destabilization of mitochondria has been observed in multiple cell lines. researchgate.net These findings suggest that the cellular pathways modulated by siramesine are relevant to the study of neurodegeneration, although direct neuroprotective effects in preclinical models of these diseases require further investigation.

Exploration of this compound in Antipsychotic Drug Development

While sigma receptors have been a target of interest in the development of various psychotropic medications, there is limited specific information available from the conducted research regarding the exploration of this compound as a potential antipsychotic agent. The primary focus of its development and preclinical evaluation has been on its anxiolytic and antidepressant properties.

This compound's Role in Modulating Dopaminergic and Glutamatergic Systems

This compound has been shown to modulate key neurotransmitter systems implicated in various neuropsychiatric disorders, namely the dopaminergic and glutamatergic systems. nih.govnih.gov Electrophysiological studies have demonstrated that siramesine decreases the presynaptic release probability of glutamate (B1630785) in the nucleus accumbens. nih.govnih.govelsevierpure.com This is evidenced by a reduction in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude. nih.gov Furthermore, in vivo microdialysis experiments have shown that siramesine can significantly decrease cocaine-evoked dopamine release in the striatum of freely moving mice. nih.govnih.govelsevierpure.com This modulation of both glutamate and dopamine neurotransmission highlights its potential to influence brain circuits involved in reward and reinforcement. nih.gov

Effects on Cocaine-Reinforced Pavlovian Learning

The modulatory effects of siramesine on the dopaminergic and glutamatergic systems have direct implications for its potential in treating substance use disorders. nih.gov In preclinical models of addiction, siramesine has been shown to significantly impact cocaine-reinforced Pavlovian learning. nih.govnih.govelsevierpure.com Specifically, research has demonstrated that siramesine can attenuate the acquisition and expression of conditioned place preference (CPP) for cocaine. nih.govnih.gov Moreover, it has been found to completely block cocaine-primed reinstatement of CPP, suggesting a role in preventing relapse. nih.govnih.govelsevierpure.com These behavioral effects are thought to be mediated by its ability to reduce glutamate release in the nucleus accumbens and decrease cocaine-induced dopamine release in the striatum. nih.gov

Table 2: Effects of Siramesine on Neurotransmitter Systems and Cocaine-Related Behaviors
Neurochemical/Behavioral MeasureEffect of Siramesine
Presynaptic Glutamate Release (NAc)Decrease
Cocaine-Evoked Dopamine Release (Striatum)Decrease
Cocaine Conditioned Place Preference (Acquisition)Attenuation
Cocaine Conditioned Place Preference (Expression)Attenuation
Cocaine-Primed ReinstatementBlockade

Influence on Presynaptic Glutamate Release Probability

One significant observation is that siramesine application leads to a notable decrease in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without altering their amplitude. nih.gov A reduction in the frequency of these spontaneous events is typically interpreted as a decrease in the probability of neurotransmitter release from the presynaptic terminal. nih.gov

Further evidence comes from paired-pulse ratio (PPR) experiments. Siramesine was found to increase the PPR in the majority of recorded cells. wikipedia.orgnih.gov An increase in the PPR, where the response to the second of two closely spaced stimuli is larger relative to the first, is indicative of a lower initial release probability. Additionally, siramesine was observed to decrease the amplitude of the first evoked EPSC. wikipedia.orgnih.gov Immunohistochemical studies complement these functional findings by suggesting a co-expression of σ2 receptors and the vesicular glutamate transporter 1 (VGLUT1) in presynaptic boutons within the NAc, providing an anatomical basis for siramesine's action at these terminals. wikipedia.orgnih.gov

Table 1: Effects of Siramesine on Glutamatergic Synaptic Transmission
ParameterEffect of SiramesineInterpretation
Spontaneous EPSC FrequencySignificantly decreasedDecreased presynaptic release probability
Spontaneous EPSC AmplitudeNo effectNo change in postsynaptic receptor sensitivity
Paired-Pulse Ratio (PPR)IncreasedDecreased presynaptic release probability
First Evoked EPSC AmplitudeDecreasedDecreased glutamate release

Modulation of Cocaine-Evoked Dopamine Release

In addition to its effects on glutamate, this compound has been shown to modulate the dopaminergic system, particularly in the context of psychostimulant exposure. In vivo microdialysis studies in freely moving mice have revealed that siramesine significantly attenuates the release of dopamine evoked by cocaine in the striatum, a key brain region in the reward pathway. wikipedia.orgnih.gov

In these experiments, administration of siramesine prior to an injection of cocaine resulted in a significant decrease in the surge of extracellular dopamine levels that is typically induced by cocaine. wikipedia.orgnih.gov This modulatory effect of siramesine on the dopamine system is thought to be a downstream consequence of its primary action on glutamatergic inputs to the striatum. nih.gov By reducing the presynaptic release of glutamate, siramesine may dampen the excitatory drive onto medium spiny neurons within the nucleus accumbens, which in turn could lead to the observed attenuation of cocaine-evoked dopamine release. nih.gov These findings highlight a regulatory role for sigma-2 receptors in the neurocircuitry that governs reward and reinforcement behaviors associated with drugs of abuse. nih.gov

Table 2: Effect of Siramesine Pre-treatment on Cocaine-Induced Dopamine Levels in the Striatum
Treatment GroupObservationSignificance
Saline + CocaineMarked increase in extracellular dopamine concentrationN/A (Control)
Siramesine + CocaineSignificant attenuation of the cocaine-induced increase in dopamine concentrationp < 0.01

Cognitive Enhancement Research involving this compound

Current scientific literature based on available search results does not provide direct evidence to support a role for this compound as a cognitive enhancer in a general sense. Research on this compound has primarily focused on its anxiolytic and antidepressant potential, its role in modulating neurotransmitter systems related to addiction, and its cytotoxic effects in cancer cells. wikipedia.org While one study noted that siramesine affects cocaine-reinforced Pavlovian learning, this is within the specific context of addiction-related memory and behavior, rather than a broad enhancement of cognitive domains such as memory, attention, or executive function. nih.govresearchgate.net Therefore, there is a lack of dedicated research investigating the procognitive or nootropic effects of siramesine.

Research on Siramesine Hydrochloride in Dermatological Conditions

Mast Cell Apoptosis Induced by Siramesine (B1662463) Hydrochloride in Skin Biopsies

Research has demonstrated that siramesine hydrochloride is a potent inducer of apoptosis, or programmed cell death, in mast cells within human skin biopsies. oup.com This effect is particularly significant as mast cells are implicated as detrimental effector cells in a range of inflammatory skin conditions, including psoriasis, atopic dermatitis, and contact eczema. nih.gov

Further investigations have shown that this apoptotic effect is not limited to psoriatic skin, with similar actions observed in normal skin as well. diva-portal.org The preferential apoptosis of mast cells in skin biopsies highlights the compound's potential for targeted therapy. nih.gov While siramesine also showed some antiproliferative effects on epidermal keratinocytes, it did not appear to have a cytotoxic effect on either keratinocytes or dermal fibroblasts, further supporting its selective action. nih.gov

Table 1: Effect of this compound on Mast Cell Density in Psoriatic Skin Biopsies

Condition of Skin BiopsyEffect on Mast Cell NumberImpact on Tissue Morphology
Lesional Psoriatic SkinProfound ReductionNo effect on gross morphology
Uninvolved Psoriatic SkinProfound ReductionNo effect on gross morphology

Effects of this compound on Inflammatory Mediators (e.g., IL-6, IL-17) in Mast Cells

Beyond inducing apoptosis, this compound has been shown to modulate the inflammatory environment of the skin by affecting key pro-inflammatory cytokines produced by mast cells, such as Interleukin-6 (IL-6) and Interleukin-17 (IL-17). oup.com These cytokines are known to play a crucial role in the pathogenesis of inflammatory dermatoses like psoriasis. oup.com

In studies involving skin biopsies from psoriasis patients, treatment with siramesine led to a significant decrease in the density of both IL-6-positive and IL-17-positive mast cells within the lesional skin. nih.govoup.com Specifically, the number of IL-17 positive mast cells was significantly reduced in biopsies from both lesional and nonlesional skin after siramesine treatment. oup.com Similarly, the number of IL-6 positive mast cells in the lesional skin was profoundly reduced upon exposure to the compound. oup.com This reduction in cytokine-expressing mast cells suggests that siramesine can diminish the inflammatory signals that drive the disease process. oup.com

The ability of siramesine to reduce the population of mast cells actively producing these inflammatory mediators is a key aspect of its therapeutic potential. By decreasing the local concentration of IL-6 and IL-17, siramesine could help to alleviate the chronic inflammation characteristic of many skin disorders. mdpi.com

Table 2: Impact of this compound on Inflammatory Mediator-Positive Mast Cells in Psoriatic Skin

Inflammatory MediatorSkin TypeEffect of this compound
Interleukin-17 (IL-17)Lesional and NonlesionalSignificant reduction in positive mast cells
Interleukin-6 (IL-6)LesionalProfound reduction in positive mast cells
Interleukin-6 (IL-6)NonlesionalNot significantly affected

Potential Therapeutic Strategies for Mast Cell-Associated Dermatoses

The findings from research on this compound have opened up new avenues for potential therapeutic strategies in the management of mast cell-associated dermatoses. nih.gov The selective depletion of cutaneous mast cells through induced apoptosis presents a targeted approach to treatment. nih.gov This strategy is considered favorable from a therapeutic standpoint, particularly in conditions like psoriasis where mast cells contribute to the pathophysiology. nih.gov

The successful demonstration of siramesine's efficacy in reducing mast cell populations in ex vivo human skin models encourages further investigation into its clinical utility. nih.gov The use of siramesine and other lysosomotropic agents could prove beneficial in the treatment of cutaneous mastocytoses and other inflammatory skin diseases that are aggravated by dermal mast cells. nih.gov This approach of targeting a key cellular driver of inflammation, rather than just its downstream mediators, could offer a more fundamental and effective treatment modality. oup.com

The potential application of this strategy may extend to other skin diseases where mast cell infiltration is a known factor, such as urticaria pigmentosa and cutaneous mastocytoma. oup.com The research into this compound, therefore, provides a strong rationale for the continued exploration of lysosomotropic drugs as a novel class of therapeutics for a variety of inflammatory and mast cell-driven skin conditions. nih.gov

Advanced Research Methodologies and Formulations for Siramesine Hydrochloride

In Vitro and In Vivo Research Protocols for Siramesine (B1662463) Hydrochloride Studies

The preclinical assessment of siramesine hydrochloride's therapeutic potential relies on a variety of established in vitro and in vivo research protocols. These studies are crucial for understanding its cellular effects and its activity in a biological system.

In Vitro Studies In vitro experiments are fundamental to determining the direct effects of siramesine on various cell lines. Researchers have utilized a range of immortalized and transformed cells to investigate its caspase-independent programmed cell death induction. nih.gov Common protocols involve incubating cancer cell lines with increasing concentrations of this compound for specific durations to observe its effects on cell viability and morphology. medchemexpress.comresearchgate.net For instance, studies have demonstrated that siramesine induces cell death in multiple cancer cell lines, including breast cancer (MCF-7), glioblastoma (U-87MG), and neuroblastoma (SH-SY5Y). medchemexpress.com

Another significant area of in vitro investigation is its potential as an antifungal agent. Studies have confirmed its activity against several yeast species, particularly Candida. nih.govmdpi.com These protocols typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) to quantify its effectiveness against both planktonic cells and biofilms. nih.govmdpi.com

ParameterDescriptionCell Lines / OrganismsConcentrations TestedDurationKey Findings
Anticancer Activity Assessment of cell death induction.HaCaT, Hsc-4, HeLa, MCF-7, SH-SY5Y, U-87MG. medchemexpress.com0-50 µM. medchemexpress.com2-48 hours. medchemexpress.comInduces caspase-independent cell death; sensitizes transformed cells to cytotoxicity. nih.gov
Antifungal Activity Determination of antifungal efficacy.Candida species. nih.gov12.5 µg/mL (MIC); 50-62.5 µg/mL (MBEC). nih.govmdpi.com24 hours (for biofilm reduction). nih.govmdpi.comEffective against planktonic cells and biofilms; modulates ergosterol (B1671047) biosynthesis. nih.govmdpi.com
Mechanism of Action Investigation of cellular targets and pathways.Various cancer cell lines.5-40 µM. nih.gov8-48 hours. researchgate.netInduces lysosomal leakage, oxidative stress, and mitochondrial destabilization. nih.govnih.gov

In Vivo Studies In vivo research protocols transition the investigation from a cellular to a whole-organism level, often using mouse models. Following promising in vitro results, siramesine has been administered to mice with orthotopic breast cancer and subcutaneous fibrosarcoma models. nih.gov These studies have shown that oral administration of well-tolerated doses can produce a significant antitumorigenic effect, highlighting its potential as a systemic therapeutic agent. nih.gov

Development of this compound Analogues

The insights gained from mechanism-of-action studies are critical for designing the next generation of siramesine analogues with enhanced therapeutic potential. nih.gov Research has indicated that siramesine likely acts on multiple molecular targets within the cell rather than exclusively through sigma-2 receptors. nih.gov This understanding of its polypharmacology provides a foundation for the rational design of new compounds. By identifying the structural components responsible for its effects on mitochondrial destabilization and lysosomal membrane permeabilization, medicinal chemists can synthesize analogues with improved potency and selectivity. nih.govnih.gov

Furthermore, in silico analyses of siramesine and structurally similar compounds can provide an extended set of lead compounds for further preclinical investigation. nih.gov These computational approaches, combined with experimental data, help to elucidate structure-activity relationships, guiding the modification of the siramesine scaffold to optimize its desired therapeutic properties, whether for anticancer or antifungal applications. nih.gov

Nanotechnology-Based Drug Delivery Systems for this compound

To overcome challenges associated with conventional drug administration, nanotechnology-based drug delivery systems (DDS) are being actively explored for this compound. nih.govnih.govmdpi.com These nanosystems are designed to improve the biodistribution of the drug, protect it from degradation, and enable targeted delivery to diseased tissues, thereby enhancing therapeutic efficacy while minimizing systemic side effects. nih.govijsr.net

Among the various nanocarriers, Metal-Organic Frameworks (MOFs) have emerged as particularly promising candidates for delivering siramesine. nih.govnih.gov MOFs are a class of porous materials constructed from metal ions or clusters linked by organic molecules. researchgate.net Their high porosity, large surface area, tunable composition, and biodegradability make them excellent platforms for drug encapsulation. nih.govmdpi.com

Specifically, Zeolitic Imidazolate Framework-8 (ZIF-8), a zinc-based MOF, has been successfully used to encapsulate siramesine. nih.gov The synthesis process is often simple and rapid, involving the chelation of siramesine with zinc ions (Zn²⁺). nih.gov This nanoplatform, designated ZIF-8@Sira, serves as an efficient carrier for the drug. nih.gov

A key feature of MOF-based delivery systems is their ability to release their therapeutic payload in response to specific environmental stimuli, such as pH. nih.gov The acidic microenvironment of tumors and the lower pH within cellular compartments like endosomes and lysosomes (pH 4.5-6.0) provide a natural trigger for drug release. nih.govmdpi.com

The ZIF-8 framework is notably unstable in acidic conditions. nih.govnih.gov When the ZIF-8@Sira nanocarrier is taken up by cancer cells and enters the acidic endo/lysosomal environment, the framework degrades. nih.gov This degradation leads to the controlled, pH-responsive release of the encapsulated siramesine directly inside the target cell, maximizing its local concentration and therapeutic effect. rsc.orgnih.gov This mechanism ensures that the drug is preferentially released at the site of action, reducing exposure to healthy tissues which have a physiological pH of around 7.4. mdpi.commdpi.com

To improve the specificity of the drug delivery system, the surface of the nanocarriers can be modified with targeting ligands that bind to receptors overexpressed on cancer cells. mdpi.comfrontiersin.org For the ZIF-8@Sira nanoplatform, folic acid (FA) has been used as a targeting agent. nih.gov Folic acid is conjugated to the surface of the nanoparticle, often via a polyethylene (B3416737) glycol (PEG) linker. nih.gov

Many cancer cells overexpress folate receptors, so the FA-modified nanoparticles (ZIF-8@Sira/FA) are preferentially taken up by these cells through receptor-mediated endocytosis. nih.gov This active targeting strategy, combined with the nanoscale size of the delivery system, leads to rapid and efficient accumulation of siramesine within cancer cells. rsc.orgnih.gov This enhanced intracellular accumulation is crucial for the drug to exert its therapeutic effects, which include inducing lysosome membrane permeabilization and subsequent cell apoptosis. rsc.orgnih.gov The delivery system has shown efficacy in not only killing cancer cells but also in overcoming multidrug resistance. nih.gov

Influence of Solid Form on this compound Behavior in Aqueous Environments

The solid-state properties of an active pharmaceutical ingredient can significantly impact its behavior in aqueous environments, affecting its dissolution rate and solubility. This compound exists in different solid forms, including an anhydrate and a monohydrate, and their distinct physicochemical properties have been investigated. nih.govnih.gov

The conversion of the anhydrate to the monohydrate form is a solution-mediated, dissolution-controlled process. nih.gov This transformation risk is an important consideration during the development of pharmaceutical formulations, as processing steps involving water could induce this change. rsc.orgnih.gov

PropertyAnhydrate (α-form)MonohydratepH ConditionReference
Dissolution Profile Similar to monohydrateSimilar to anhydratepH 3.4 nih.gov
Dissolution Profile Forms supersaturated solution, followed by precipitation of free base.Forms a more stable supersaturated solution, leading to a superior profile.pH 6.4 nih.gov
Solubility Higher than monohydrateLower than anhydrateAqueous Media nih.gov
Intrinsic Dissolution Rate Higher than monohydrateLower than anhydrateAqueous Media nih.gov
Stability Concern Risk of processing-induced conversion to the monohydrate form.Water molecules are relatively strongly bound in the crystal structure.N/A nih.govnih.gov

Anhydrate and Monohydrate Forms of this compound

This compound exists in different solid-state forms, primarily as an anhydrate (α-form) and a monohydrate. nih.govbiocrick.com The crystal structures of these two forms have been determined, providing insights into their distinct physicochemical characteristics. nih.govbiocrick.com

In the monohydrate form, each water molecule is strategically bound within the crystal lattice through hydrogen bonds with two chloride ions. nih.govbiocrick.com This strong bonding of water contributes to the stability of the monohydrate structure. A key structural feature of the monohydrate is the absence of apparent channels for dehydration, which influences its behavior upon heating. Instead of a smooth, structure-preserving dehydration process, the elimination of water from the monohydrate leads to a destructive breakdown of the crystal lattice, resulting in an oily phase that subsequently recrystallizes into other crystalline forms. nih.govbiocrick.com

The differences in crystal structure between the anhydrate α-form and the monohydrate translate to variations in their solubility and dissolution properties. Research has shown that both the solubility and the intrinsic dissolution rate in aqueous media are lower for the monohydrate compared to the anhydrate α-form. nih.govbiocrick.com Spectroscopic techniques have further elucidated the interactions between water molecules and chloride ions in the monohydrate, as well as the changes in molecular packing that occur with the incorporation of water. nih.gov

Table 1: Comparison of this compound Forms

Property Anhydrate (α-form) Monohydrate
Water Content None One mole of water per mole of compound
Dehydration N/A Destructive, forms oily intermediate
Solubility Higher Lower

| Intrinsic Dissolution Rate | Higher | Lower |

Solution-Mediated Anhydrate-Hydrate Conversion and Precipitation of Free Base

The solid form of this compound can significantly influence its behavior in aqueous environments, particularly its conversion between the anhydrate and monohydrate forms and the potential for precipitation of the free base. nih.gov The transformation of the anhydrate to the monohydrate is a solution-mediated process, meaning it is controlled by dissolution. nih.gov

The pH of the aqueous medium plays a critical role in the dissolution behavior and subsequent transformations. At a lower pH of 3.4, the anhydrate and monohydrate forms exhibit similar dissolution profiles. nih.gov However, at a higher pH of 6.4, the behavior diverges significantly. Under these conditions, both forms initially create supersaturated solutions with high apparent solubility. nih.gov

Studies involving the addition of NaOH to aqueous suspensions of the anhydrate have further detailed this transformation process. The addition of a base can lead to the conversion of the anhydrate salt into its free base, which can then act as a catalyst for the crystallization of the monohydrate form. aau.dk

Adsorption of Pharmaceutical Excipients onto this compound Microcrystals

A significant challenge in formulating poorly water-soluble drugs like this compound is achieving adequate dissolution characteristics. nih.gov One advanced strategy involves preparing microcrystals of the drug by precipitation in the presence of pharmaceutical excipients. These excipients can adsorb to the surface of the newly formed drug particles, altering their physicochemical properties. nih.gov

Quantitative Determination of Excipient Adsorption

A key finding from this research is that only a very small quantity of adsorbed excipient is required to produce a marked effect on the drug's particle properties. nih.gov Quantitative analysis revealed that the amount of adsorbed excipient constituted less than 1.4% (w/w) of the total particle weight. nih.gov This allows for the production of powders with very high drug loads while still benefiting from enhanced dissolution. nih.gov

Excipients that exhibited the greatest degree of adsorption, such as sodium lauryl sulphate (SLS), hydroxypropyl methylcellulose (B11928114) (HPMC), and hydroxypropyl cellulose (B213188) (HPC), also had the most profound effect on the physicochemical properties of the this compound particles. nih.gov The quantitative determination of excipient adsorption is crucial for understanding the relationship between the surface modification and the resulting improvement in dissolution performance. nih.gov

Table 2: Excipients and Their Effects on this compound Microcrystals

Excipient Adsorption Level Effect on Physicochemical Properties
Sodium lauryl sulphate (SLS) High Greatest
Hydroxypropyl methylcellulose (HPMC) High Greatest

| Hydroxypropyl cellulose (HPC) | High | Greatest |

Future Directions and Translational Research for Siramesine Hydrochloride

Further Preclinical Investigations and Efficacy Assessment

Further preclinical studies are essential to fully elucidate the mechanisms of action of siramesine (B1662463) and to assess its efficacy in various disease models. As a selective σ2 receptor agonist, siramesine binds to these receptors with a subnanomolar affinity. aacrjournals.orgselleckchem.com The σ2 receptor is overexpressed in numerous human cancers, making it a promising target for anticancer therapies. aacrjournals.orgmdpi.com

Siramesine's anticancer activity has been demonstrated in vivo, where it triggers cancer cell death. nih.govtargetmol.com The mechanisms underlying this cytotoxicity are multifaceted. Research indicates that siramesine acts as a lysosomotropic detergent, accumulating in lysosomes and causing a rapid increase in lysosomal pH. nih.govtandfonline.com This leads to lysosomal membrane permeabilization, leakage of cathepsins into the cytosol, and subsequent caspase-independent programmed cell death. aacrjournals.orgnih.gov

Interestingly, some studies suggest that cell death induced by siramesine is primarily caused by the destabilization of mitochondria, independent of lysosomal membrane permeabilization. nih.gov At concentrations above 20 μM, siramesine can induce rapid cell death in several cell lines, accompanied by a loss of mitochondrial membrane potential and the release of cytochrome c. nih.gov It has also been shown to induce oxidative stress and a significant increase in reactive oxygen species (ROS) in tumor cells. aacrjournals.orgualberta.ca

Siramesine also induces the accumulation of autophagosomes. nih.govtandfonline.com This is thought to be a result of both the activation of autophagy signaling, partly through the inhibition of the mTORC1 complex, and a decrease in autophagosome turnover. nih.gov Importantly, inhibiting the formation of autophagosomes has been shown to sensitize cancer cells to the cytotoxic effects of siramesine, suggesting a potential combination therapy approach. nih.govtandfonline.com

Future preclinical work should continue to explore these mechanisms in greater detail and assess siramesine's efficacy, both as a monotherapy and in combination with other agents, in a wider range of cancer models. Further investigation is also warranted in non-cancer models, such as in studies of cocaine addiction, where siramesine has been shown to decrease cocaine-evoked dopamine (B1211576) release and reduce the presynaptic release of glutamate (B1630785). nih.govresearchgate.net

Cell Line / ModelFindingImplication
Various Cancer Cell LinesInduces caspase-independent programmed cell death. aacrjournals.orgPotential treatment for cancers resistant to traditional apoptosis-inducing therapies.
MCF-7 Breast CarcinomaActs as a lysosomotropic detergent, causing lysosomal leakage. tandfonline.comLysosomes are a direct target for siramesine's anticancer action.
HaCaT and U-87MG CellsTriggers cell death through destabilization of mitochondria. nih.govMitochondrial disruption is a key mechanism of cytotoxicity.
Prostate Cancer Cell LinesSynergistically increases cell death when combined with lapatinib, mediated by increased ROS. ualberta.caCombination therapy may enhance efficacy in treating aggressive prostate cancers.
Human Lens Epithelial CellsInhibits cell growth and induces apoptosis. nih.govPotential therapeutic agent for preventing posterior capsular opacification after cataract surgery.
Candida SpeciesExhibits antifungal activity by modulating ergosterol (B1671047) biosynthesis. mdpi.comnih.govPotential for repurposing as a novel antifungal agent.
Rodent Model of AddictionAttenuates cocaine-induced place preference and reinstatement. nih.govresearchgate.netSuggests a role in treating psychostimulant drug addiction.

Potential for Repurposing Siramesine Hydrochloride in Various Disease Areas

The strategy of drug repurposing, which involves finding new uses for existing drugs, offers a cost-effective and accelerated path to new treatments. fortuitypharma.comelsevier.com this compound is a prime candidate for such a strategy, given its established safety profile in humans. aacrjournals.orgnih.gov Preclinical research has identified several promising areas for its potential application beyond its originally intended use.

Oncology: The most extensively studied area for repurposing siramesine is in cancer therapy. Its ability to induce cell death in a variety of tumor cell lines, including those resistant to conventional apoptosis, makes it an attractive candidate. aacrjournals.org It has shown potent anticancer activity in vivo, significantly inhibiting the growth of tumor xenografts in mice without detectable side effects. aacrjournals.org Combination therapies, for instance with inhibitors of autophagosome formation or tyrosine kinase inhibitors like lapatinib, may prove particularly effective in treating therapy-resistant cancers. tandfonline.comualberta.ca

Infectious Diseases: Recent in vitro studies have identified siramesine as a novel antifungal agent. It has demonstrated efficacy against several Candida species, which are common causes of fungal infections. mdpi.comnih.gov The mechanism appears to involve the modulation of ergosterol biosynthesis, a crucial component of the fungal cell membrane. mdpi.comnih.gov Siramesine was also effective against biofilm formation, a key factor in the persistence of many infections. mdpi.comnih.gov

Substance Use Disorders: Preclinical models have shown that siramesine may be effective in the context of psychostimulant addiction. In studies using mice, siramesine was found to significantly attenuate behaviors associated with cocaine reinforcement and relapse. nih.govresearchgate.net It appears to achieve this by altering both glutamatergic and dopaminergic input in the striatum, a key brain region involved in reward and addiction. nih.govresearchgate.net

Ophthalmology: There is potential for siramesine to be used in preventing posterior capsular opacification (PCO), a common complication following cataract surgery caused by the proliferation of residual lens epithelial cells. nih.gov In cultured human lens epithelial cells, siramesine was shown to inhibit growth and induce cell death, suggesting it could be a viable therapeutic to prevent PCO. nih.gov

Design of Next-Generation this compound Analogues with Enhanced Therapeutic Potential

While siramesine shows significant promise, there is potential to develop next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties. Understanding the compound's structure-activity relationships is crucial for this endeavor.

Research into siramesine's mechanism of action provides important insights for the rational design of new compounds. For example, the finding that siramesine's cell-death-inducing activity may involve multiple molecular targets beyond the σ2 receptor suggests that analogues could be designed to be more selective or to target specific pathways more potently. nih.gov The development of pharmacophore models for sigma receptor ligands provides a framework for designing new molecules with high affinity and selectivity. acs.org

In the context of its antifungal activity, in silico studies have already been used to propose structurally similar compounds that may have enhanced effects. nih.gov By using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can screen libraries of compounds and predict their binding affinity for targets like the fungal Erg2 protein. mdpi.comnih.gov This approach can identify a promising set of siramesine-like compounds for further preclinical investigation. mdpi.com The design of novel compounds containing cores such as benzimidazolone and diazacycloalkane is an active area of research for developing new sigma-2 ligands. mdpi.com The ultimate goal is to create analogues with enhanced therapeutic potential, whether as more potent anticancer agents, broader-spectrum antifungals, or more effective treatments for other identified conditions.

Q & A

Q. What is the primary mechanism of action of Siramesine hydrochloride in inducing cancer cell death?

this compound is a selective sigma-2 receptor agonist with subnanomolar affinity (IC₅₀ = 0.12 nM) and 140-fold selectivity over sigma-1 receptors (IC₅₀ = 17 nM). It triggers cell death via lysosomal destabilization and mitochondrial dysfunction, leading to caspase activation. In vitro studies demonstrate potent cytotoxicity across multiple cancer cell lines, including HeLa, MCF-7, and U-87MG, with efficacy observed at concentrations as low as 50 μM .

Q. How should researchers prepare and store this compound solutions to ensure experimental reproducibility?

  • Stock Solution Preparation : Dissolve this compound in DMSO at 10 mM (31.46 mg/mL). Aliquot to avoid freeze-thaw cycles.
  • Storage : Store powder at -25°C to -15°C (3-year stability); dissolved aliquots at -85°C to -65°C (2-year stability).
  • Dilution Guidelines : For 1 mM working solution, dilute 10 mM stock 1:10 in cell culture medium. Avoid aqueous buffers with high salt concentrations to prevent precipitation .

Q. Example Dilution Table

Final ConcentrationVolume of 10 mM Stock (μL)Volume of Diluent (μL)
1 mM100900
5 μM5995

Q. What experimental models are most suitable for studying this compound’s anticancer effects?

this compound shows broad activity in epithelial (HeLa, MCF-7), neuronal (SH-SY5Y), and glioblastoma (U-87MG) cell lines. Caspase-3/7 activation assays (e.g., fluorogenic substrates like DEVD-AMC) are recommended to confirm apoptosis. Dose-response curves (0–50 μM, 8–48 hours) should include controls for lysosomal integrity (e.g., LysoTracker Red) .

Advanced Research Questions

Q. How can conflicting data on Siramesine’s molecular targets (sigma-2 vs. acid sphingomyelinase) be reconciled?

A 2012 study proposed acid sphingomyelinase (ASM) as a potential target, suggesting ASM’s differential expression in cancer cells explains Siramesine’s selectivity. To resolve this, researchers should:

  • Conduct competitive binding assays with sigma-2/ASM inhibitors (e.g., PB28 for sigma-2; amitriptyline for ASM).
  • Use gene silencing (siRNA for ASM or sigma-2) to assess dependency.
  • Validate findings in ASM-deficient vs. wild-type cancer models .

Q. What methodological pitfalls arise in assessing lysosomal destabilization by Siramesine?

  • False Positives : Lysosomal dyes (e.g., acridine orange) may leak due to pH shifts unrelated to membrane rupture. Use complementary methods like cathepsin B release assays.
  • Timing : Lysosomal rupture precedes mitochondrial apoptosis; time-lapse microscopy is critical (e.g., 2–6 hours post-treatment).
  • Cell-Type Variability : MCF-7 cells lack caspase-3; use caspase-7/9 assays instead .

Q. How do excipient interactions affect this compound’s stability in preclinical formulations?

Adsorption studies show excipients like hydroxypropyl cellulose (HPC) bind to Siramesine microcrystals, altering dissolution rates. To optimize formulations:

  • Perform adsorption isotherms to quantify excipient binding.
  • Use differential scanning calorimetry (DSC) to detect physicochemical interactions.
  • Validate bioactivity post-formulation via cytotoxicity assays .

Methodological Best Practices

  • Data Contradiction Analysis : Compare IC₅₀ values across cell lines (e.g., HaCaT vs. U-87MG) to identify tissue-specific mechanisms.
  • Multi-Omics Integration : Combine transcriptomics (sigma-2 pathway genes) and metabolomics (sphingolipid profiling) to map signaling cascades.
  • Reproducibility Checks : Include positive controls (e.g., chloroquine for lysosomal disruption) and validate antibodies via knockout cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.